molecular formula C16H20N4OS2 B2687339 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide CAS No. 1436072-21-7

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide

Cat. No.: B2687339
CAS No.: 1436072-21-7
M. Wt: 348.48
InChI Key: BZCVRXQVAMIOII-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide is a synthetic small molecule characterized by a complex structure integrating pyrimidine and thiazole heterocycles. Its molecular formula is C18H28N4OS, and it features key substituents including a cyclopropyl group, a methylsulfanyl (thiomethyl) group at the 6-position of the pyrimidine ring, and a 4-methylthiazole moiety connected via a carboxamide bridge . This structural motif is found in compounds investigated for their biological activity, particularly as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel . TRPV3 is a key sensor for warm temperatures and is implicated in skin physiology, itching (pruritus), and inflammatory skin conditions such as atopic dermatitis . As a research chemical, this compound is offered as a high-purity standard for use in biochemical assays, target validation, and early-stage drug discovery projects focused on ion channel function and dermatological diseases. The product is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c1-8-7-23-15(17-8)10(3)19-14(21)12-9(2)18-13(11-5-6-11)20-16(12)22-4/h7,10-11H,5-6H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCVRXQVAMIOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)NC(=O)C2=C(N=C(N=C2SC)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide involves several steps. One common method includes the reaction of α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines This method allows for the creation of derivatives with varying biological activities

Chemical Reactions Analysis

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antitumor properties. The structural features of 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide may contribute to its efficacy against various cancer cell lines. Studies have shown that similar pyrimidine derivatives inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. For example, it has shown promise as an inhibitor of protein kinases, which play critical roles in cell signaling and cancer progression. The unique thiazole moiety may enhance binding affinity and selectivity towards target enzymes, making it a candidate for further exploration in enzyme inhibition studies .

Case Studies

Structural Insights

The molecular structure of this compound allows for diverse interactions with biological targets:

Structural Feature Function
Cyclopropyl GroupEnhances binding affinity through conformational flexibility
Methylsulfanyl GroupPotentially increases solubility and stability
Thiazole SubstituentMay improve selectivity towards specific receptors or enzymes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide involves its interaction with various molecular targets and pathways. Pyrimidine and thiazole derivatives, including this compound, have been studied for their diverse biological activities. These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties. The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol)
Target Compound Pyrimidine-5-carboxamide 2-cyclopropyl, 4-methyl, 6-methylsulfanyl, N-[1-(4-methylthiazol-2-yl)ethyl] ~365.5 (estimated)
N-Cyclopropyl-1-{6-[2-(isopropylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide () Thiazolo-pyrimidine Cyclopropyl, piperidine-4-carboxamide, isopropylamino-oxoethyl chain 512.6
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide () Thiazole-carboxamide Cyclopropanecarboxamide, p-tolylamino-oxoethyl chain 358.4
6-cyclopropyl-N-[1-(2-methoxyethyl)-5-(methylcarbamoyl)-1H-pyrazol-4-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide () Pyridine-carboxamide Cyclopropyl, pyrimidin-5-yl amino, methoxyethyl-pyrazole 506.5

Key Observations :

  • The thiazole and pyrimidine cores are conserved across analogues, suggesting shared bioactivity profiles (e.g., kinase or ion channel modulation) .
  • The cyclopropyl group in the target compound and analogues likely enhances metabolic stability compared to non-cyclopropyl derivatives .
  • The methylsulfanyl group in the target compound may confer distinct electronic effects compared to the oxoethyl or carbamoyl groups in other analogues .

Pharmacological and Functional Comparisons

Table 2: Bioactivity and Mechanism Insights

Compound Target/Activity IC50/EC50 (if available) Notes
Target Compound Hypothesized TMEM16A antagonist (inferred from structural similarity) Not reported Structural resemblance to niclosamide derivatives () suggests ion channel activity.
Niclosamide () TMEM16A antagonist ~0.1–1.0 µM Nitro group replaced with Cl or methylsulfanyl in analogues retains activity .
Nitazoxanide () TMEM16A antagonist; broad-spectrum antiparasitic ~0.5–2.0 µM Metabolite tizoxanide shares structural motifs with the target compound’s thiazole group .
Compound Undisclosed (likely kinase inhibitor due to thiazolo-pyrimidine core) Not reported Piperidine-carboxamide linkage may improve solubility vs. the target compound’s ethyl-thiazol group .

Research Findings :

  • Methylsulfanyl at position 6 may reduce oxidative metabolism compared to nitro-containing analogues like niclosamide, improving pharmacokinetics .
  • Analogues with piperidine-carboxamide () or pyrazole-methoxyethyl () substituents exhibit divergent solubility and bioavailability profiles, highlighting the target compound’s balance of lipophilicity and polar interactions .

Biological Activity

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₆H₂₀N₄OS₂
  • Molecular Weight : 348.5 g/mol
  • CAS Number : 1436198-82-1

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The thiazole moiety is particularly noted for enhancing the compound's interaction with biological targets, which may lead to diverse pharmacological effects.

Antitumor Activity

Research has indicated that compounds containing thiazole rings often exhibit significant antitumor properties. For instance, derivatives similar to 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine have demonstrated cytotoxicity against various cancer cell lines. A study reported IC50 values indicating effective inhibition of cell proliferation in cancer lines such as A-431 and Jurkat cells, suggesting that this compound may also possess similar properties due to structural similarities with known active compounds .

Anticonvulsant Activity

The compound has been evaluated for anticonvulsant activity in animal models. Studies suggest that certain structural features contribute to increased efficacy in preventing seizures. The presence of specific substituents on the pyrimidine ring appears crucial for enhancing anticonvulsant properties .

Other Pharmacological Effects

Additionally, the compound has shown promise in modulating metabolic pathways related to insulin signaling. Given the importance of the insulin receptor in metabolic regulation, compounds that interact with this pathway could have implications for treating metabolic disorders such as diabetes .

Case Studies and Research Findings

StudyFindings
Sayed et al. (2019)Noted significant antiproliferative activity against HepG2 cell lines with IC50 values below those of standard treatments like doxorubicin .
MDPI Research (2022)Highlighted structure-activity relationships indicating that thiazole-containing compounds exhibit enhanced cytotoxicity due to specific functional groups .
PubChem DataCompounds synthesized from similar precursors showed varied biological activities depending on their chemical structure and functional groups .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide?

  • Methodological Answer : The compound’s synthesis typically involves sequential functionalization of the pyrimidine core. For example:

Core formation : Cyclopropyl and methylsulfanyl groups are introduced via nucleophilic substitution or cross-coupling reactions at positions 2 and 6 of the pyrimidine ring .

Carboxamide installation : The 5-carboxamide group is added through acylation of the pyrimidine intermediate, often using activated carbonyl reagents (e.g., acid chlorides) .

Thiazole coupling : The N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl] sidechain is attached via amidation or reductive amination, requiring careful control of stoichiometry to avoid byproducts .

  • Critical Parameters : Reaction temperature (often 80–120°C), solvent choice (e.g., DMF or THF), and catalyst (e.g., Pd for cross-coupling) significantly impact yield.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, cyclopropyl protons appear as distinct multiplets (δ 1.2–2.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 407.15) .

Advanced Research Questions

Q. How can researchers optimize the cyclopropane ring formation to mitigate low yields or side reactions?

  • Methodological Answer :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) or copper-mediated cyclopropanation may improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase epimerization; mixed solvents (e.g., THF/H2O) can stabilize intermediates .
  • Temperature Gradients : Lower temperatures (0–25°C) reduce dimerization, while higher temperatures (80°C) accelerate ring closure .
    • Data Contradiction Example : Conflicting reports on cyclopropane stability under acidic conditions (e.g., HCl in dioxane) necessitate pH-controlled experiments .

Q. What strategies resolve ambiguities in the compound’s crystal structure or stereochemistry?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallization with heavy atoms (e.g., bromine derivatives) enhances diffraction quality. For example, used this approach to resolve pyrimidine-thiazole dihedral angles .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict preferred conformations, validated against experimental NMR coupling constants .

Q. How should discrepancies in reported biological activity (e.g., IC50 variability) be addressed?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize inter-lab variability .
  • Metabolite Interference Testing : Check for off-target effects using metabolic inhibitors (e.g., CYP450 blockers) to isolate the compound’s primary activity .
    • Example : highlights pharmacological screening protocols for pyrimidine analogs, emphasizing dose-response curve replication .

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